molecular formula C19H23BrN2O B3481869 1-[(4-Bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

1-[(4-Bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

Cat. No.: B3481869
M. Wt: 375.3 g/mol
InChI Key: YABICQDRRYOTFT-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine is a compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and an aromatic compound (4-bromobenzyl chloride and 4-methoxybenzyl chloride). The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)piperazine: Lacks the methoxyphenyl group, which may result in different biological activities.

    1-(4-Methoxyphenyl)piperazine:

    1-(3-Chlorophenyl)piperazine: Substitution of bromine with chlorine can lead to differences in reactivity and biological activity.

Uniqueness

1-[(4-Bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine is unique due to the presence of both bromophenyl and methoxyphenyl groups, which can confer distinct chemical and biological properties. This dual substitution pattern can enhance its versatility in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O/c1-23-19-8-4-17(5-9-19)15-22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABICQDRRYOTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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